molecular formula C6H13NO B045690 4-Piperidinemethanol CAS No. 6457-49-4

4-Piperidinemethanol

Cat. No.: B045690
CAS No.: 6457-49-4
M. Wt: 115.17 g/mol
InChI Key: XBXHCBLBYQEYTI-UHFFFAOYSA-N
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Description

4-Piperidinemethanol is an organic compound belonging to the class of amino alcohols, characterized by the presence of both amino and hydroxyl functional groups. Its chemical formula is C6H13NO, and it is known for its applications in various chemical processes. This compound is a colorless liquid and is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

It is known that 4-Piperidinemethanol is a cyclic secondary amine , and as such, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve hydrogen bonding, electrostatic interactions, and other types of molecular interactions.

Molecular Mechanism

As a cyclic secondary amine, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound exists in several stable forms determined by the chair, envelope, twist and boat cycle configuration, and axial/equatorial orientations both of the N-H and CH2-OH groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Piperidinemethanol involves the reduction of ethyl piperidine-4-carboxylate using lithium aluminum hydride in anhydrous tetrahydrofuran. The reaction is typically carried out at 0°C, followed by stirring at room temperature for 35 minutes .

Industrial Production Methods: In industrial settings, this compound can be produced through similar reduction processes, often scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of piperidine, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

4-Piperidinemethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Piperidinemethanol
  • 2-Piperidinemethanol
  • 4-Hydroxypiperidine
  • 1-Boc-4-hydroxypiperidine

Comparison: 4-Piperidinemethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a versatile platform for introducing piperidine and hydroxyl moieties into different molecules, making it particularly valuable in pharmaceutical and agrochemical synthesis .

Biological Activity

4-Piperidinemethanol, a derivative of piperidine, has garnered attention in pharmaceutical research due to its diverse biological activities. This article compiles findings on its synthesis, biological effects, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring with a hydroxymethyl group at the 4-position. This structure allows for various modifications that can enhance its biological activity. The synthesis of this compound often involves the reduction of corresponding ketones or the alkylation of piperidine derivatives.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of piperidine, including this compound, possess significant antimicrobial properties. For instance, compounds derived from piperidine have been evaluated against Mycobacterium tuberculosis and demonstrated varying degrees of effectiveness with minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL against resistant strains .
  • Analgesic and Anesthetic Properties : Research indicates that certain piperidine derivatives can act as local anesthetics. For example, compounds synthesized from this compound have been evaluated for their analgesic effects in animal models .
  • Neuropharmacological Effects : Piperidine derivatives are known to interact with neurotransmitter systems. Some studies suggest that this compound may influence acetylcholine receptors, which could lead to applications in treating neurological disorders .

Antimicrobial Activity

A study focused on the synthesis of piperidinothiosemicarbazone derivatives revealed that modifications to the piperidine structure could significantly enhance antimicrobial activity. The most effective derivatives showed selective inhibition against M. tuberculosis, indicating the importance of structural configuration in determining biological efficacy .

CompoundMIC (µg/mL)Activity
This compound2-4Effective against M. tuberculosis
Derivative A0.5Highly effective against resistant strains
Derivative B>1000Non-selective

Analgesic Properties

In a comparative study, several substituted piperidines were screened for local anesthetic properties. The results indicated that certain derivatives of this compound exhibited comparable efficacy to established anesthetics, suggesting potential for further development in pain management therapies .

Neuropharmacological Studies

Research has demonstrated that piperidine derivatives can modulate neurotransmitter systems. Specifically, compounds derived from this compound have been shown to interact with acetylcholine receptors, which may have implications for treating conditions such as Alzheimer's disease and other cognitive disorders .

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of experiments conducted on modified piperidinothiosemicarbazones highlighted the significant antimicrobial properties of this compound derivatives against various bacterial strains, including Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could lead to enhanced potency and selectivity .
  • Local Anesthetic Evaluation : In vivo studies assessed the analgesic effects of several piperidine derivatives derived from this compound. Results indicated a dose-dependent response in pain relief comparable to traditional local anesthetics, paving the way for new formulations in pain management .

Properties

IUPAC Name

piperidin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-6-1-3-7-4-2-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXHCBLBYQEYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329521
Record name 4-Piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6457-49-4
Record name 4-Piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6457-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Piperidinemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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